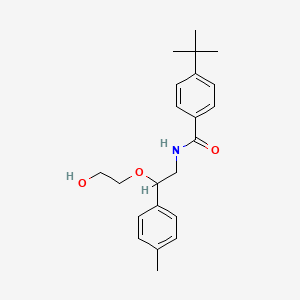

4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

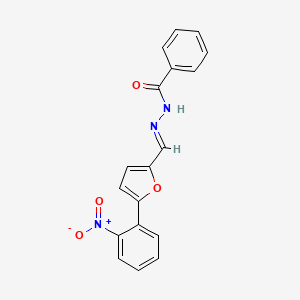

The compound "4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors such as the farnesoid X receptor (FXR) .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of the benzene ring and the introduction of various substituents to achieve the desired biological activity. For instance, the tert-butyl group can be introduced through reactions such as tert-butyl nitrite-mediated synthesis, which is a versatile method for the controlled synthesis of various amide derivatives . Additionally, the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrates the utility of tert-butyl groups in the synthesis of amines, which can be further transformed into benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. The introduction of a tert-butyl group adds steric bulk, which can influence the compound's binding affinity and selectivity towards biological targets. The hydroxyethoxy and p-tolyl substituents in the compound may also affect its molecular interactions and overall stability .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and cyclization, depending on the substituents present and the reaction conditions. For example, tert-butyl nitrite can be used as a reagent for the nitrosation of amides, and the presence of tert-butyl groups can influence the selectivity of cyclization reactions, as seen in the synthesis of pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are determined by their molecular structure. The presence of tert-butyl groups typically increases the steric hindrance and can affect the compound's solubility and thermal stability. For example, polyamides derived from tert-butyl-substituted compounds exhibit high thermal stability and good solubility in organic solvents . The introduction of ether linkages, as in the case of the hydroxyethoxy group, can also contribute to the flexibility and solubility of the compound .

科学的研究の応用

Synthesis and Materials Applications Research on compounds related to 4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide includes the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such characteristics make them suitable for advanced material applications, including coatings, films, and fibers with enhanced durability and chemical resistance (Hsiao, Yang, & Chen, 2000).

Organic and Medicinal Chemistry In the realm of organic chemistry, tert-butyl phenylazocarboxylates, sharing a structural motif with the tert-butyl group, are noted for their versatility as synthetic building blocks. These compounds enable various nucleophilic substitutions and radical reactions, expanding the toolkit for constructing complex organic molecules, potentially including pharmaceuticals and organic materials (Jasch, Höfling, & Heinrich, 2012).

Pharmacological Research Compounds with tert-butyl groups have been explored in pharmacological contexts as well. For example, bosentan, an endothelin receptor antagonist featuring a tert-butyl group, has been studied for its potential to prevent cerebral vasospasm following subarachnoid hemorrhage. This application underscores the relevance of tert-butyl-containing compounds in developing therapeutic agents for critical care medicine (Zuccarello et al., 1996).

特性

IUPAC Name |

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMAZYYVFUZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)